molecular formula C13H11ClN4O2 B1390944 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 859501-01-2

6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1390944
CAS No.: 859501-01-2
M. Wt: 290.7 g/mol
InChI Key: WAGWCJOOWXSDJI-UHFFFAOYSA-N
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Description

6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C13H11ClN4O2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often involve inhibition of enzyme activity, which can lead to therapeutic effects such as reduced inflammation or antimicrobial activity. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. Additionally, it affects gene expression by modulating transcription factors and signaling molecules, leading to altered cellular metabolism and reduced proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with carbonic anhydrase involves coordination with the zinc ion in the enzyme’s active site, leading to inhibition. The compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or light exposure. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over extended periods in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects such as reduced tumor growth and antimicrobial activity without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body. The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, leading to more effective inhibition of enzymes or modulation of gene expression .

Properties

IUPAC Name

6-chloro-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-19-9-4-3-8(7-10(9)20-2)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGWCJOOWXSDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.